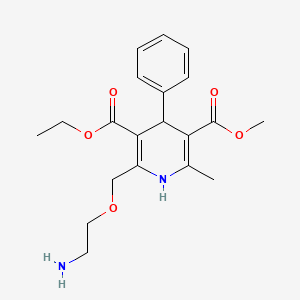

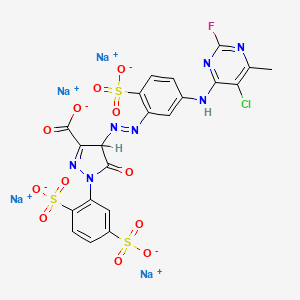

![molecular formula C24H40O4 B13411155 4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)

4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ursodeoxycholic acid can be synthesized through several methods. One common method involves the reduction of 7-ketolithocholic acid using metallic sodium in n-propyl alcohol, which was first demonstrated by Kanazawa et al. in 1954 . Another method involves the catalytic hydrogenation of 3α-hydroxy-7-oxo-5β-cholanate using Raney nickel as the catalyst in the presence of a base at 40°C and atmospheric pressure .

Industrial Production Methods: Industrial production of ursodeoxycholic acid often involves the biotransformation of chenodeoxycholic acid using engineered 7α- and 7β-hydroxysteroid dehydrogenases. This method is preferred due to its high efficiency and environmental friendliness . The process involves the use of Clostridium species to achieve the biotransformation .

Análisis De Reacciones Químicas

Types of Reactions: Ursodeoxycholic acid undergoes various chemical reactions, including oxidation, reduction, and epimerization. For example, the oxidation of chenodeoxycholic acid to 7-ketolithocholic acid, followed by reduction to ursodeoxycholic acid, is a common synthetic route .

Common Reagents and Conditions:

Oxidation: Uses reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly employs metallic sodium or catalytic hydrogenation with Raney nickel.

Epimerization: Involves the use of 7α- and 7β-hydroxysteroid dehydrogenases.

Major Products: The major product of these reactions is ursodeoxycholic acid itself, which is used in various therapeutic applications .

Aplicaciones Científicas De Investigación

Ursodeoxycholic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in the metabolism of bile acids and its effects on gut microbiota.

Medicine: Widely used in the treatment of liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease.

Industry: Employed in the pharmaceutical industry for the production of various bile acid derivatives.

Mecanismo De Acción

Ursodeoxycholic acid is often compared with other bile acids, such as chenodeoxycholic acid and cholic acid:

Chenodeoxycholic Acid: Similar choleretic effects but less well-tolerated in humans and lacks immunomodulating properties.

Cholic Acid: More hydrophobic and toxic compared to ursodeoxycholic acid.

Uniqueness: Ursodeoxycholic acid is unique due to its hydrophilicity, which makes it less toxic and more effective in treating liver and gallbladder diseases .

Comparación Con Compuestos Similares

- Chenodeoxycholic acid

- Cholic acid

- Glycoursodeoxycholic acid

- Tauroursodeoxycholic acid

Propiedades

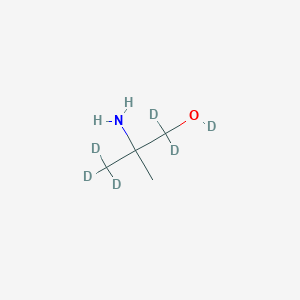

Fórmula molecular |

C24H40O4 |

|---|---|

Peso molecular |

392.6 g/mol |

Nombre IUPAC |

4-[(3R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16-,17?,18?,19?,20?,22?,23?,24?/m1/s1 |

Clave InChI |

RUDATBOHQWOJDD-YMMRGBCXSA-N |

SMILES isomérico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CC[C@H](C4)O)C)O)C |

SMILES canónico |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

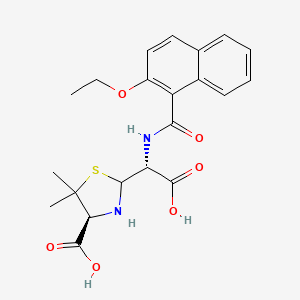

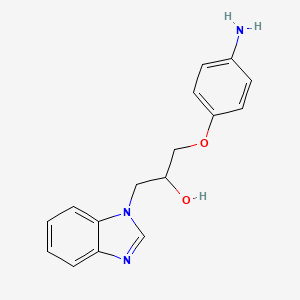

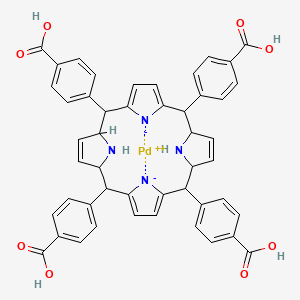

![(2R)-3-[(2S,6R,8S,11S)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B13411099.png)

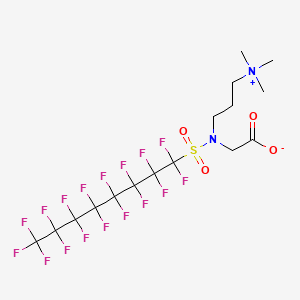

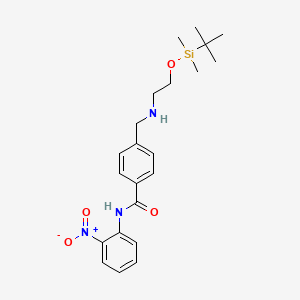

![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)

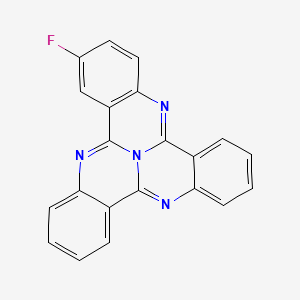

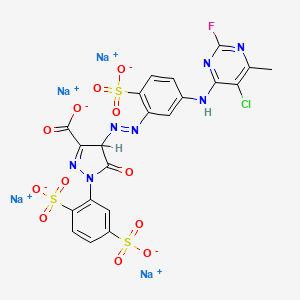

![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)